molecular formula C25H32N2O7 B5302314 oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No.: B5302314
M. Wt: 472.5 g/mol
InChI Key: YYVHJMCKAFXIIG-HCUGZAAXSA-N
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Description

Oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a complex organic compound that combines the properties of oxalic acid and piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multiple steps. One common method includes the reaction of 1-[(E)-3-phenylprop-2-enyl]piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with oxalic acid to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-3-phenylprop-2-enyl]piperazine
  • 2,3,4-trimethoxybenzyl chloride
  • Oxalic acid derivatives

Uniqueness

Oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to its combined structural features, which confer distinct chemical and biological properties. Unlike its individual components, this compound exhibits enhanced stability and specific reactivity, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

oxalic acid;1-[(E)-3-phenylprop-2-enyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3.C2H2O4/c1-26-21-12-11-20(22(27-2)23(21)28-3)18-25-16-14-24(15-17-25)13-7-10-19-8-5-4-6-9-19;3-1(4)2(5)6/h4-12H,13-18H2,1-3H3;(H,3,4)(H,5,6)/b10-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVHJMCKAFXIIG-HCUGZAAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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